molecular formula C22H24N6O2 B11025565 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide

Cat. No.: B11025565
M. Wt: 404.5 g/mol
InChI Key: JNJKIKQPRNUGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide typically involves multi-step reactions. One common approach is the condensation of 4-oxo-1,2,3-benzotriazine with N-(3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide stands out due to its unique combination of benzotriazine and benzimidazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C22H24N6O2/c1-15(2)28-19-11-6-5-10-18(19)24-20(28)12-7-13-23-21(29)14-27-22(30)16-8-3-4-9-17(16)25-26-27/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,23,29)

InChI Key

JNJKIKQPRNUGFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.